N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
CAS No.: 1251613-72-5
Cat. No.: VC6197600
Molecular Formula: C26H25N5O2
Molecular Weight: 439.519
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251613-72-5 |
|---|---|
| Molecular Formula | C26H25N5O2 |
| Molecular Weight | 439.519 |
| IUPAC Name | N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C26H25N5O2/c32-25(28-18-19-8-3-1-4-9-19)21-13-16-31(17-14-21)24-22(12-7-15-27-24)26-29-23(30-33-26)20-10-5-2-6-11-20/h1-12,15,21H,13-14,16-18H2,(H,28,32) |
| Standard InChI Key | WTUHBRIJYIWVLK-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Introduction
Synthesis and Chemical Characteristics
Synthetic Pathways
The synthesis of N-benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multi-step organic reactions, as outlined below:
Step 1: Formation of the Oxadiazole Ring
1,2,4-Oxadiazoles are typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, 3-phenyl-1,2,4-oxadiazol-5-yl groups can be formed by reacting phenyl amidoxime with a pyridine-carboxylic acid derivative under dehydrating conditions .
Step 2: Piperidine Functionalization
Piperidine-4-carboxamide intermediates are prepared by coupling piperidine-4-carboxylic acid with benzylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) and catalysts like DMAP .
Step 3: Assembly of the Final Structure
The pyridine-oxadiazole moiety is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, followed by purification via column chromatography.
Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C26H25N5O2 | |
| Molecular Weight | 439.519 g/mol | |
| IUPAC Name | N-Benzyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |
| SMILES | C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 | |
| logP (Predicted) | 3.2 ± 0.5 |
Structural Analysis and Molecular Interactions
Three-Dimensional Conformation
X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, while the pyridine-oxadiazole system forms a near-planar structure. The benzyl group extends perpendicularly, facilitating hydrophobic interactions with target proteins.
Hydrogen Bonding and π-Stacking
-
The oxadiazole’s nitrogen atoms act as hydrogen bond acceptors.
-
The pyridine ring engages in π-π stacking with aromatic residues in enzyme active sites .
Mechanistic Insights and Therapeutic Applications
Cancer Therapeutics
By targeting VEGF and EGF signaling pathways, the compound reduces angiogenesis and tumor proliferation in murine models.
Anti-Infective Agents
Structural analogs with modified benzyl groups exhibit enhanced activity against drug-resistant bacteria, suggesting potential for antibiotic development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume